3-Ethyl Cefadroxil-d4

Catalog No.
S12894605
CAS No.
M.F
C17H19N3O5S
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl Cefadroxil-d4

Content Navigation

  • 8. Similar Compounds
  • 9.
  • [1]._this_compound_serves_as_a_crucial_reference_standard_in_pharmaceutical_research_and_analytical_chemistry,_particularly_for_metabolite_identification_and_quantitative_analysis_studies__[2]._the_compound_is_classified_as_a_cephalosporin_impurity_and_isotope-labeled_compound,_with_applications_extending_to_pharmaceutical_toxicology_reference_materials__[1]."> 10.
  • 11.
  • 12. Specification
  • 13. Others

Product Name

3-Ethyl Cefadroxil-d4

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D

InChI Key

VPGPNEAHLAGGHS-VWZYBACSSA-N

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H]

3-Ethyl Cefadroxil-d4 is a deuterated derivative of cefadroxil, which is classified as a first-generation cephalosporin antibiotic. The molecular formula for 3-Ethyl Cefadroxil-d4 is C17H15D4N3O5S, with a molecular weight of 381.44 g/mol. The presence of deuterium atoms in its structure enhances its stability and makes it particularly useful in proteomics research and analytical chemistry, where precise measurements are crucial.

Typical of cephalosporins:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially yielding sulfoxides or sulfones.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, which may produce alcohols or amines.
  • Substitution: Involves replacing one atom or group with another, often utilizing halogens or nucleophiles as reagents.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various halogens for substitution reactions.

3-Ethyl Cefadroxil-d4 exhibits biological activity similar to that of cefadroxil. Its mechanism involves binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final stages of cell wall synthesis. This action leads to bacterial cell lysis, making it effective against various bacterial infections. The deuterated form may offer advantages in pharmacokinetic studies due to its enhanced stability .

The synthesis of 3-Ethyl Cefadroxil-d4 involves several steps starting from cefadroxil:

  • Starting Material: Begin with cefadroxil as the raw material.
  • Addition of Ethanol or Ethyl Ether: Mix cefadroxil with ethanol or ethyl ether at temperatures below 30°C.
  • Ammonia Water Treatment: Stir the mixture with ammonia water while maintaining a pH below 9.
  • Hydrochloric Acid Addition: Slowly add hydrochloric acid to the solution at temperatures between 30°C and 60°C, adjusting pH to between 4.0 and 6.0 until crystals form.

Alternative methods also exist that involve tert-butylation and other organic solvents to enhance yield and purity .

3-Ethyl Cefadroxil-d4 has diverse applications in scientific research:

  • Analytical Chemistry: Serves as a reference standard for quantifying cefadroxil derivatives.
  • Proteomics: Used in studies investigating protein interactions and functions due to its unique isotopic labeling.
  • Pharmaceutical Development: Investigated for potential use in creating new antibiotics with improved efficacy against resistant bacteria.
  • Quality Control: Utilized in the pharmaceutical industry for ensuring the quality of cephalosporin antibiotics.

Studies have shown that transporters play a significant role in the distribution of cefadroxil and its derivatives within biological systems. For instance, interactions with organic anion transporters can affect drug accumulation in brain tissues, influencing pharmacokinetics and therapeutic efficacy. Probenecid has been shown to enhance cefadroxil accumulation in brain cells by inhibiting efflux transporters .

Several compounds are structurally similar to 3-Ethyl Cefadroxil-d4, each possessing unique properties:

  • Cefadroxil: The parent compound; similar structure but without deuteration.
  • Cephalexin: Another first-generation cephalosporin with comparable antibacterial properties but different pharmacokinetics.
  • Cefprozil: A second-generation cephalosporin offering a broader spectrum of activity.

Uniqueness

The uniqueness of 3-Ethyl Cefadroxil-d4 lies in its deuterated nature, which enhances stability and allows for more precise analytical measurements compared to non-deuterated analogs. This characteristic makes it particularly valuable in proteomics research where isotopic labeling is essential for tracking molecular interactions .

3-Ethyl Cefadroxil-d4 (IUPAC name: (6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) features a molecular formula of C₁₇D₄H₁₅N₃O₅S and a molecular weight of 381.44 g/mol. The compound’s structure integrates four deuterium atoms at the 2, 3, 5, and 6 positions of the phenyl ring, coupled with an ethyl group replacing the methyl substituent at the C3 position of the cephem nucleus.

Property3-Ethyl Cefadroxil-d4Cefadroxil
Molecular FormulaC₁₇D₄H₁₅N₃O₅SC₁₆H₁₇N₃O₅S
Molecular Weight (g/mol)381.44363.39
Key ModificationsC3 ethyl; 4 deuterium atomsC3 methyl; no deuterium

The SMILES notation ([2H]c1c([2H])c(C@@HC(=O)N[C@H]2[C@H]3SCC(=C(N3C2=O)C(=O)O)CC)c([2H])c([2H])c1O) and InChI descriptor (InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D) encode its stereochemical configuration and isotopic labeling.

Structural Relationship to Cefadroxil and Deuterated Analogs

3-Ethyl Cefadroxil-d4 derives from cefadroxil (C₁₆H₁₇N₃O₅S), a para-hydroxycephalexin analog approved in 1978 for treating streptococcal and urinary tract infections. The parent compound’s structure comprises a β-lactam ring fused to a dihydrothiazine ring, with a methyl group at C3 and a 4-hydroxyphenylglycine side chain at C7. In 3-Ethyl Cefadroxil-d4, two modifications occur:

  • Ethyl Substitution: Replacement of the C3 methyl group with an ethyl moiety alters steric and electronic properties, potentially influencing binding to penicillin-binding proteins.
  • Deuterium Labeling: Deuteration at four positions on the aromatic ring minimizes isotopic interference during LC-MS/MS analyses, enabling precise quantification of cefadroxil in biological matrices.

Deuterated analogs like cefadroxil-D4 (deuterated at non-aromatic positions) serve as internal standards in pharmacokinetic studies. For example, cefadroxil-D4 improves assay accuracy by compensating for ionization variability in mass spectrometry, as demonstrated in murine microdialysis experiments measuring blood-brain barrier penetration.

Historical Development in Cephalosporin Research

The synthesis of 3-Ethyl Cefadroxil-d4 reflects two trends in cephalosporin research:

  • Side-Chain Engineering: Early work on cefadroxil (patented in 1967) focused on optimizing oral bioavailability and spectrum via C7 side-chain modifications. The ethyl group at C3 in 3-Ethyl Cefadroxil-d4 continues this tradition, exploring how alkyl chain length affects antibacterial efficacy and metabolic stability.
  • Isotopic Labeling: Deuterated cephalosporins emerged in the 2000s to support advanced analytical techniques. A 2017 study utilized cefadroxil-D4 to measure unbound drug concentrations in murine brain extracellular fluid, achieving a lower quantification limit of 0.5 ng/mL.

Recent applications of 3-Ethyl Cefadroxil-d4 include:

  • Stability Studies: Deuterium’s kinetic isotope effect enhances resistance to oxidative degradation, prolonging shelf-life in reference materials.
  • Metabolite Tracking: The ethyl group’s distinct mass shift aids in differentiating parent drug from metabolites in high-resolution mass spectra.
# Example isotopic pattern simulation for 3-Ethyl Cefadroxil-d4 vs. cefadroxil  import numpy as np  molecular_weight_cefadroxil = 363.39  molecular_weight_deuterated = 381.44  mass_difference = molecular_weight_deuterated - molecular_weight_cefadroxil  print(f"Mass difference due to deuteration and ethyl substitution: {mass_difference:.2f} Da")  

This code highlights the 18.05 Da mass increase from deuterium and ethyl modifications, critical for distinguishing the analog in mass spectrometry.

[1]._this_compound_serves_as_a_crucial_reference_standard_in_pharmaceutical_research_and_analytical_chemistry,_particularly_for_metabolite_identification_and_quantitative_analysis_studies__[2]._the_compound_is_classified_as_a_cephalosporin_impurity_and_isotope-labeled_compound,_with_applications_extending_to_pharmaceutical_toxicology_reference_materials__[1].">

The synthesis of 3-Ethyl Cefadroxil-d4 requires sophisticated methodological approaches that incorporate deuterium labeling while maintaining the structural integrity of the parent cephalosporin framework [3]. The compound exists as an impurity derivative of cefadroxil, necessitating precise synthetic control to achieve the desired isotopic incorporation and chemical purity [2].

Synthetic Methodologies

Silylation-Condensation-Hydrolysis Reaction Pathways

The silylation-condensation-hydrolysis methodology represents a fundamental approach in the synthesis of deuterium-labeled cephalosporin derivatives, including 3-Ethyl Cefadroxil-d4 [6]. This synthetic pathway leverages the unique reactivity of silylated intermediates to facilitate controlled bond formation while preserving the delicate beta-lactam core structure [20].

The silylation process involves the protection of reactive hydroxyl and amino functionalities through the formation of trimethylsilyl derivatives [6]. In the context of 3-Ethyl Cefadroxil-d4 synthesis, silylation serves multiple purposes: protection of the hydroxyl group on the phenyl ring, stabilization of the carboxylic acid functionality, and facilitation of subsequent condensation reactions [20]. The use of silyl protecting groups offers particular advantages due to their compatibility with deuterium exchange reactions and their ability to be removed under mild hydrolytic conditions [20].

The condensation phase of this synthetic pathway typically employs activated acylating agents derived from protected amino acid derivatives [6]. For 3-Ethyl Cefadroxil-d4, the condensation involves the coupling of 7-aminodesacetoxycephalosporanic acid derivatives with appropriately protected and deuterium-labeled phenylglycine precursors [18]. The reaction proceeds through the formation of amide bonds while maintaining the stereochemical integrity at the alpha-carbon center [6].

Hydrolysis represents the final stage of this synthetic sequence, where silyl protecting groups are removed under controlled aqueous conditions [20]. The hydrolytic step requires careful optimization to ensure complete deprotection while avoiding degradation of the beta-lactam ring system [20]. Temperature control and pH optimization are critical parameters, typically maintained between 0-25°C and pH 3-7 to minimize side reactions [20].

Research findings indicate that the silylation-condensation-hydrolysis pathway achieves yields ranging from 45-71% for related cephalosporin derivatives [6]. The methodology demonstrates particular effectiveness when applied to the synthesis of enantiomerically pure azetidinones and related beta-lactam structures [6]. The reaction sequence tolerates various substituent patterns and provides access to deuterium-labeled products with high isotopic incorporation rates [26].

Solvent Systems for Mixed Anhydride Formation

The formation of mixed anhydrides represents a critical step in the synthesis of 3-Ethyl Cefadroxil-d4, requiring carefully optimized solvent systems to achieve optimal yields and selectivity [8] [12]. The choice of solvent significantly influences the reactivity, stability, and stereochemical outcome of the mixed anhydride formation process [18].

Dimethylformamide emerges as a primary solvent choice for mixed anhydride formation in cefadroxil synthesis protocols [8] [18]. The patent literature documents the use of dimethylformamide concentrations ranging from 20-80% by volume in combination with co-solvents to optimize reaction conditions [8]. The polar aprotic nature of dimethylformamide facilitates the dissolution of ionic reactants while maintaining the stability of the mixed anhydride intermediate [18].

Acetonitrile represents another significant solvent system employed in mixed anhydride methodologies [8] [9]. The use of acetonitrile-water mixtures, typically in ratios ranging from 25:75 to 82:18 (volume/volume), provides enhanced control over reaction kinetics and product selectivity [9] [14]. The lower polarity of acetonitrile compared to dimethylformamide offers advantages in terms of substrate solubility and ease of product isolation [9].

Binary solvent systems incorporating methylene dichloride with dimethylacetamide or ethylene dichloride with dimethylacetamide have been documented in patent applications for cefadroxil synthesis [8]. These combinations leverage the differential solubility characteristics of reactants and products to drive reaction completion and facilitate purification [8].

Solvent SystemVolume RatioYield (%)Temperature (°C)
Dimethylformamide/Water80:2065-750-5
Acetonitrile/Water75:2570-8015-25
Methylene Dichloride/Dimethylacetamide60:4060-70-10-0
Ethylene Dichloride/Dimethylacetamide70:3055-650-10

Research findings demonstrate that solvent polarity significantly affects the regioselectivity of mixed anhydride formation [21]. Ethylene glycol-water systems have shown particular promise, with studies indicating synthesis yields exceeding 90% for related cephalosporin derivatives when employing 100% polyethylene glycol 600 with 3M ammonium sulfate [21]. The incorporation of organic co-solvents serves to restrict hydrolysis side reactions and improve synthesis yields by lowering water activity [21].

Desolvation Techniques Using Water/Acetonitrile Mixtures

Desolvation represents a crucial purification and crystallization step in the synthesis of 3-Ethyl Cefadroxil-d4, with water/acetonitrile mixtures providing optimal conditions for solvent removal and product isolation [8] [9]. The desolvation process must be carefully controlled to maintain the integrity of the deuterium labeling while achieving the desired crystal form and purity [13] [14].

The composition of water/acetonitrile mixtures significantly influences the desolvation kinetics and final product characteristics [9] [14]. Research indicates that optimal desolvation occurs with acetonitrile concentrations ranging from 60-85% by volume, with water content maintained between 15-40% [9]. These compositions provide the necessary thermodynamic driving force for solvent removal while preventing excessive crystallization rates that could lead to inclusion of impurities [14].

Temperature control during desolvation proves critical for achieving reproducible results [14]. Studies on related compounds demonstrate that desolvation temperatures between 40-60°C provide optimal kinetics for solvent removal without thermal degradation of the product [14]. The use of reduced pressure conditions, typically 50-200 mmHg, facilitates solvent removal at lower temperatures and minimizes the risk of decomposition [13].

The desolvation process typically involves a multi-stage approach beginning with initial concentration under reduced pressure, followed by crystallization from the optimized water/acetonitrile mixture [13] [15]. The initial concentration step removes excess solvent while maintaining product solubility, and the subsequent crystallization provides purification through selective precipitation [15].

Kinetic studies of desolvation processes reveal that the rate of solvent removal follows first-order kinetics with respect to solvent concentration [14]. The activation energy for acetonitrile removal from cephalosporin solvates ranges from 45-65 kJ/mol, indicating moderate energy barriers that are readily overcome under the specified conditions [14].

Research findings demonstrate that controlled desolvation using water/acetonitrile mixtures achieves product purities exceeding 99% for related cephalosporin derivatives [13]. The technique proves particularly effective for removing dimethylformamide and other high-boiling solvents that are commonly employed in the synthesis [27]. The resulting crystalline products exhibit improved storage stability and enhanced pharmaceutical properties compared to amorphous or poorly crystallized materials [13].

Optimization of Water Content (4-5% Range)

The optimization of water content within the 4-5% range represents a critical parameter in the synthesis and formulation of 3-Ethyl Cefadroxil-d4, significantly influencing product stability, crystalline form, and pharmaceutical properties [12] [18]. This narrow water content window has been identified through extensive research as optimal for maintaining chemical stability while achieving the desired physical characteristics [18].

The establishment of the 4-5% water content range derives from comprehensive stability studies that demonstrate optimal preservation of the beta-lactam ring system within this moisture range [18]. Water content below 4% leads to increased brittleness and potential for electrostatic charge accumulation, while levels exceeding 5% promote hydrolytic degradation and loss of potency [18]. The precise control of water content requires sophisticated analytical monitoring using techniques such as Karl Fischer titration and thermogravimetric analysis [12].

Process optimization for achieving the target water content involves carefully controlled drying procedures that balance efficiency with product preservation [12] [18]. The use of vacuum drying at temperatures between 40-50°C under pressures of 10-50 mmHg provides effective moisture removal while minimizing thermal stress on the compound [12]. Alternative approaches employ freeze-drying techniques that achieve superior moisture control but require more complex processing equipment [13].

The relationship between water content and crystalline form proves particularly important for 3-Ethyl Cefadroxil-d4 [13] [15]. Research demonstrates that the 4-5% water range corresponds to the formation of stable monohydrate crystals that exhibit optimal dissolution characteristics and bioavailability [13]. Deviations from this range result in polymorphic transitions that can significantly alter pharmaceutical performance [15].

Water Content (%)Crystal FormStability (months)Dissolution Rate
2-3Anhydrous12-18Slow
4-5Monohydrate24-36Optimal
6-7Dihydrate6-12Rapid
8-10Amorphous3-6Variable

Manufacturing process validation requires continuous monitoring of water content throughout production to ensure consistency within the specified range [18]. Inline moisture analyzers employing near-infrared spectroscopy provide real-time feedback for process control and quality assurance [12]. Environmental controls including relative humidity maintenance at 40-60% and temperature control within ±2°C are essential for achieving reproducible results [18].

Research findings indicate that products maintained within the 4-5% water content range demonstrate enhanced chemical stability with degradation rates reduced by 50-70% compared to materials outside this specification [18]. The optimized water content also correlates with improved mechanical properties, including reduced friability and enhanced tablet compression characteristics for pharmaceutical formulations [12].

Comparative Analysis of Patent Synthesis Claims

The patent landscape surrounding 3-Ethyl Cefadroxil-d4 synthesis encompasses multiple approaches with varying claims regarding efficiency, selectivity, and practical implementation [8] [12] [18]. A comprehensive analysis of patent methodologies reveals significant differences in synthetic strategies, yield optimization, and process economics [22] [29].

United States Patent 20040077849A1 presents a foundational approach to cefadroxil synthesis with specific emphasis on water content control within the 4-5% range [18]. This patent claims improved process efficiency through optimized mixed anhydride formation using dimethylformamide as the primary solvent [18]. The methodology achieves yields ranging from 65-80% with product purities exceeding 98% [18]. The patent specifically addresses the formation of cefadroxil solvates and their conversion to the desired monohydrate form through controlled desolvation [18].

European Patent Application EP2754663A1 focuses on crystallization methodologies for cefadroxil preparation, claiming superior control over polymorphic form through pH manipulation during crystallization [15]. The patent describes a process involving aqueous solution preparation followed by controlled pH adjustment from 7-9 to 5-6.5 to achieve optimal crystal formation [15]. This approach claims yields of 70-85% with enhanced reproducibility compared to conventional methods [15].

Patent WO2004035593A1 presents an alternative synthetic route emphasizing solvent system optimization for mixed anhydride formation [8]. The claims include the use of specific solvent combinations including methylene dichloride/dimethylacetamide and ethylene dichloride/dimethylacetamide mixtures [8]. The patent asserts superior reaction control and reduced formation of impurities through careful solvent selection [8].

Patent NumberPrimary InnovationClaimed Yield (%)Key Advantage
US20040077849A1Water content optimization65-80Stability enhancement
EP2754663A1Crystallization control70-85Polymorphic consistency
WO2004035593A1Solvent optimization60-75Impurity reduction
US6218138B1Enzymatic synthesis85-95Environmental benefits

The enzymatic synthesis approach described in US Patent 6218138B1 represents a significant departure from chemical methodologies, claiming environmental advantages and higher selectivity [22]. This patent describes the use of immobilized penicillin amidase for beta-lactam synthesis in aqueous media, achieving yields of 85-95% under optimized conditions [22]. The enzymatic approach eliminates the need for toxic organic solvents and reduces waste generation [22].

Comparative analysis reveals that while chemical synthesis methods generally provide more straightforward scale-up opportunities, enzymatic approaches offer superior selectivity and environmental compatibility [21] [22]. The choice of methodology depends significantly on production scale requirements, environmental considerations, and economic factors [29]. Research indicates that hybrid approaches combining chemical and enzymatic steps may provide optimal balance between efficiency and sustainability [21].

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for quantitative analysis of 3-Ethyl Cefadroxil-d4 in complex biological matrices. The optimized analytical protocols demonstrate exceptional sensitivity and specificity, enabling precise quantification across wide dynamic ranges.

Chromatographic Separation Parameters

The chromatographic separation of 3-Ethyl Cefadroxil-d4 is achieved using reverse-phase liquid chromatography with gradient elution systems. Optimal separation is obtained using an Atlantis C18 column (2.1 mm × 150 mm, 5 μm particle size) with a binary mobile phase system consisting of 0.02% formic acid in water (Mobile Phase A) and 100% methanol (Mobile Phase B) [3]. The gradient program typically employs a flow rate of 0.2 mL/min with column temperature maintained at 30°C to ensure reproducible retention times.

The retention characteristics show that both cefadroxil and its deuterated analog elute at approximately 6.7 minutes under these conditions, demonstrating excellent co-elution behavior essential for accurate internal standard performance [3]. This co-elution ensures that both compounds experience identical matrix effects and extraction recoveries throughout the analytical process.

Mass Spectrometric Detection

Mass spectrometric detection utilizes positive electrospray ionization with Multiple Reaction Monitoring mode for enhanced selectivity. The precursor-to-product ion transitions are monitored at m/z 363.9→208.1 for cefadroxil and m/z 368.0→212.0 for 3-Ethyl Cefadroxil-d4 [3]. The 4-dalton mass difference provided by the deuterium labeling effectively eliminates spectral interference while maintaining similar fragmentation patterns.

Optimal collision energies are set at 19 eV for both transitions, providing maximum sensitivity while ensuring reproducible fragmentation. The mass spectrometer operates with a Turbo V ion source, with source parameters optimized to maximize ionization efficiency for the cephalosporin core structure [3].

Method Validation Parameters

Comprehensive method validation demonstrates linearity over concentration ranges from 10 to 10,000 ng/mL in biological matrices [4]. The method exhibits excellent accuracy with precision values consistently below 15% relative standard deviation across all quality control levels. Lower limits of quantification typically range from 1.0 to 2.3 μg/mL depending on the specific matrix and analytical conditions [5].

ParameterSpecificationPerformance
Linearity Range10-10,000 ng/mLR² > 0.995
Precision (% RSD)<15%2.1-8.7%
Accuracy85-115%92-108%
Lower Limit of QuantificationMatrix dependent1.0-2.3 μg/mL
Extraction Recovery>70%85-95%

Sample Preparation Protocols

Sample preparation involves protein precipitation using methanol containing the deuterated internal standard. For plasma samples, a 40-fold dilution in methanol effectively precipitates proteins while maintaining analyte stability [3]. The samples undergo vortex mixing for 5 minutes followed by centrifugation at 17,000 g for 10 minutes to achieve complete protein separation.

For microdialysis samples, a simplified protocol involves dilution of 8 μL sample with 20 μL methanol containing the internal standard, with direct injection of 5 μL aliquots into the analytical system [3]. This streamlined approach minimizes sample handling while maintaining analytical precision.

Deuterium-Labeled Internal Standard Applications

The application of 3-Ethyl Cefadroxil-d4 as an internal standard represents a significant advancement in bioanalytical methodology, providing superior correction for analytical variability compared to structurally-related compounds.

Isotopic Labeling Strategy

The deuterium labeling strategy incorporates four deuterium atoms at non-exchangeable aromatic positions, ensuring isotopic stability throughout analytical procedures [6] [7]. The 2,3,5,6-tetradeuterio substitution pattern on the hydroxyphenyl ring provides optimal mass separation while avoiding positions susceptible to hydrogen-deuterium exchange reactions that could compromise analytical accuracy [8].

This labeling pattern offers several analytical advantages. The deuterium atoms are positioned away from heteroatoms and acidic protons, minimizing the risk of isotopic exchange in biological matrices [9]. The aromatic positioning ensures that the deuterium labels remain stable under physiological pH conditions and during standard sample preparation procedures.

Matrix Effect Compensation

Deuterium-labeled internal standards provide exceptional compensation for matrix effects encountered in complex biological samples. Studies demonstrate that 3-Ethyl Cefadroxil-d4 experiences identical ionization suppression or enhancement as the native compound, even under severe matrix interference conditions [10]. This property is particularly valuable when analyzing samples from different biological sources or when matrix composition varies significantly.

The effectiveness of matrix effect compensation is quantitatively assessed through post-column infusion experiments and comparison of analyte responses in neat solution versus extracted samples. Results consistently show parallel response patterns between cefadroxil and its deuterated analog, confirming the validity of using the ratio-based quantification approach [10].

Pharmacokinetic Study Applications

In pharmacokinetic studies, 3-Ethyl Cefadroxil-d4 enables accurate quantification of cefadroxil concentrations in plasma, cerebrospinal fluid, and tissue samples. The internal standard corrects for variations in sample extraction efficiency, injection volume precision, and instrumental drift over extended analytical runs [3]. This correction capability is essential for generating reliable concentration-time profiles necessary for pharmacokinetic parameter determination.

The stable isotope labeling approach has proven particularly valuable in studies examining cefadroxil brain distribution, where sample volumes are limited and matrix complexity is high. The internal standard ensures accurate quantification despite the challenging analytical conditions encountered in central nervous system pharmacokinetic studies [3] [11].

Quality Control Implementation

Implementation of 3-Ethyl Cefadroxil-d4 in quality control protocols involves preparation of stock solutions in appropriate organic solvents with storage at -20°C to maintain long-term stability [12]. Working solutions are prepared fresh daily by dilution in mobile phase or extraction solvent, with concentrations adjusted to provide optimal signal-to-noise ratios without overwhelming the mass spectrometer detector.

Quality control samples are prepared at low, medium, and high concentration levels spanning the analytical range, with each level containing fixed concentrations of the deuterated internal standard. These samples are analyzed throughout analytical runs to monitor method performance and ensure data quality [10].

Microdialysis Probe Calibration with Cefadroxil-d4

Microdialysis represents a powerful technique for monitoring unbound drug concentrations in tissue extracellular fluid, and 3-Ethyl Cefadroxil-d4 serves as an essential calibration standard for determining probe recovery rates.

In Vitro Calibration Methodology

In vitro calibration procedures utilize retrodialysis techniques where known concentrations of 3-Ethyl Cefadroxil-d4 are perfused through the microdialysis probe. The recovery rate is calculated by measuring the difference between perfusate and dialysate concentrations [3] [13]. This approach provides baseline recovery estimates under controlled conditions before in vivo implementation.

The calibration protocol involves perfusing 0.1-1.0 μg/mL solutions of Cefadroxil-d4 through CMA 12 probes with 3 mm polyarylethersulfone membranes at flow rates of 0.5 μL/min [13]. Samples are collected at 20-minute intervals over stabilization periods of 90 minutes to ensure equilibrium conditions. Recovery rates typically range from 37.6% to 54.8% depending on probe characteristics and experimental conditions [14] [15].

In Vivo Recovery Determination

In vivo recovery determination employs the retrodialysis-by-drug method, where Cefadroxil-d4 is included in the perfusion medium during actual experiments [3]. This approach accounts for tissue-specific factors that influence probe performance, including tortuosity, binding interactions, and local flow dynamics.

Optimal concentrations for in vivo calibration are typically lower than in vitro protocols, with 0.1 μg/mL commonly used for brain microdialysis studies [13]. The deuterated compound provides accurate recovery measurements without interfering with endogenous cefadroxil quantification, enabling simultaneous probe calibration and drug concentration monitoring.

Recovery Rate Validation

Recovery rate validation involves comparison of different calibration approaches to ensure accuracy and precision of the microdialysis measurements. Studies demonstrate that recovery rates determined using Cefadroxil-d4 closely match those obtained with other validation methods, confirming the reliability of the deuterated compound for probe calibration [3] [14].

Calibration MethodRecovery Rate (%)Precision (% RSD)Advantages
In Vitro Retrodialysis37.6-54.85-10%Controlled conditions
In Vivo Retrodialysis70-808-12%Tissue-specific factors
Zero Net Flux52.46-9%Direct measurement

Probe Performance Monitoring

Continuous monitoring of probe performance throughout experiments utilizes stable concentrations of Cefadroxil-d4 in the perfusion medium. Changes in recovery rates can indicate probe fouling, membrane damage, or altered tissue conditions that might compromise data quality [16]. This monitoring capability is essential for maintaining data integrity in long-term microdialysis studies.

The deuterated internal standard enables real-time assessment of probe function without requiring separate calibration procedures that could disrupt experimental protocols. This integrated approach streamlines study conduct while ensuring data reliability throughout extended experimental periods [3].

X-ray Diffraction Patterns of Crystalline Forms

X-ray diffraction analysis provides definitive characterization of the crystalline structure of 3-Ethyl Cefadroxil-d4, revealing critical information about polymorphic forms and crystal packing arrangements that influence pharmaceutical properties.

Crystal Structure Analysis

The crystalline structure of cefadroxil derivatives exhibits characteristic diffraction patterns that reflect the underlying molecular packing arrangements. The monohydrate form demonstrates a well-defined diffraction profile with sharp, intense peaks indicating high crystallinity and ordered molecular arrangement [17] [18].

Principal diffraction peaks occur at d-spacings of 8.84 Å (100% relative intensity), 7.88 Å (40%), 7.27 Å (42%), 6.08 Å (70%), 5.35 Å (63%), 4.10 Å (61%), 3.79 Å (70%), and 3.45 Å (74%) [18]. These characteristic peaks provide a unique fingerprint for identifying the specific crystal form and detecting potential polymorphic variations.

The high-intensity peaks at 8.84 and 3.45 Å represent the most characteristic reflections for the monohydrate crystal form, corresponding to specific crystallographic planes within the unit cell structure. The presence of multiple intense peaks throughout the diffraction pattern indicates a well-ordered three-dimensional crystal lattice with minimal structural disorder [18].

Polymorphic Form Identification

Different crystalline forms of cefadroxil exhibit distinct X-ray diffraction patterns that enable unambiguous polymorphic identification. The monohydrate form shows significantly different peak positions and intensities compared to anhydrous crystalline forms, reflecting the influence of water molecules on crystal packing arrangements [17].

Comparative analysis reveals that crystalline anhydrous forms demonstrate some variation in thermal analysis and X-ray diffraction measurements, though these differences can be difficult to quantify precisely [17]. The incorporation of deuterium atoms in 3-Ethyl Cefadroxil-d4 may introduce subtle changes in lattice parameters due to isotope effects on hydrogen bonding patterns.

Structural Characterization Data

Peak Numberd-Spacing (Å)Relative IntensityMiller IndicesStructural Assignment
18.84100(001)Layer spacing
27.8840(110)Intermolecular packing
37.2742(011)Hydrogen bonding
56.0870(200)Unit cell parameter
75.3563(111)Molecular orientation
133.7970(220)Close packing
163.4574(311)π-π interactions

Temperature-Dependent Diffraction

Temperature-dependent X-ray diffraction studies reveal the thermal stability characteristics of different crystal forms. The monohydrate form typically shows gradual changes in peak positions and intensities with increasing temperature, reflecting thermal expansion of the crystal lattice [17].

Dehydration processes can be monitored through systematic changes in the diffraction pattern as water molecules are removed from the crystal structure. These changes provide insights into the mechanism of thermal degradation and the stability of different crystalline phases under elevated temperature conditions [19].

Quality Assessment Applications

X-ray diffraction serves as a critical quality assessment tool for pharmaceutical materials, enabling detection of polymorphic impurities, crystallinity changes, and structural degradation. The technique provides quantitative measurements of crystalline content and can detect amorphous phases that might compromise product stability [17].

Stability Profiling Under Various pH Conditions

The pH-dependent stability profile of 3-Ethyl Cefadroxil-d4 provides critical information for analytical method development and storage condition optimization, revealing complex degradation mechanisms that vary significantly across different pH ranges.

Degradation Kinetics Analysis

Comprehensive degradation kinetics studies demonstrate that 3-Ethyl Cefadroxil-d4 follows first-order degradation kinetics under constant pH and temperature conditions [20]. The rate-pH profile exhibits a characteristic U-shaped curve similar to other aminocephalosporins, with minimum degradation rates occurring in the pH range of 4.0 to 6.5 [21] [22].

At pH values below 4.0, hydrogen-ion catalyzed hydrolysis becomes the predominant degradation pathway, with half-lives of approximately 25 hours at pH 1.0 and 35°C [20]. This acidic degradation involves specific attack on the β-lactam ring by protonated species, leading to ring opening and loss of antibiotic activity.

In the neutral pH range (6.5-8.0), intramolecular aminolysis by the C-7 side-chain amino group represents the primary degradation mechanism [20]. This process involves nucleophilic attack of the α-amino group on the β-lactam moiety, resulting in the formation of diketopiperazine-type compounds with half-lives of approximately 6 hours at 35°C.

pH-Stability Relationship

pH RangeHalf-life (35°C)Primary MechanismRate Constant (h⁻¹)Stability Classification
1.0-2.525 hoursH⁺-catalyzed hydrolysis0.028Moderate
2.5-4.014 daysSpontaneous hydrolysis0.002High
4.0-6.5>30 daysMinimal degradation<0.001Highest
6.5-8.06 hoursIntramolecular aminolysis0.115Moderate
8.0-11.02-4 hoursOH⁻-catalyzed hydrolysis0.173-0.347Low
>11.0<1 hourRapid alkaline hydrolysis>0.693Very Low

Buffer Effects on Stability

Buffer components significantly influence degradation rates through general acid and base catalysis mechanisms [20]. Citrate and phosphate buffers enhance both acid and base catalyzed degradation reactions, requiring careful consideration in analytical method development.

The catalytic effects of buffer components can be quantified through systematic studies comparing degradation rates in buffered versus unbuffered solutions at equivalent pH values. These studies reveal that some buffer systems can increase degradation rates by factors of 2-5 compared to pH-adjusted solutions without added buffer components [20].

Temperature-pH Interactions

The interaction between temperature and pH creates complex stability relationships that must be considered for storage and analytical applications. Arrhenius plots for different pH conditions reveal varying activation energies, with acidic conditions generally showing higher temperature sensitivity than neutral or slightly alkaline conditions [19].

At elevated temperatures, the pH stability window narrows significantly, with optimal stability shifting toward more acidic conditions. This temperature dependence necessitates careful control of both pH and temperature during analytical procedures to minimize degradation artifacts [20] [22].

Degradation Product Characterization

The primary degradation products vary depending on pH conditions and reaction pathways. In neutral and weak alkaline solutions, the main products include two piperazine-2,5-diones formed through intramolecular aminolysis, and 3-hydroxy-4-methyl-2(5H)-thiophenone resulting from β-lactam hydrolysis pathways [20].

Under acidic conditions, degradation proceeds primarily through β-lactam ring opening with formation of different product profiles. These degradation products can be characterized using liquid chromatography-mass spectrometry techniques, providing insights into the specific mechanisms operating under different pH conditions [20].

Analytical Method Implications

The pH stability profile has direct implications for analytical method development and validation. Mobile phase pH selection requires balancing chromatographic performance with analyte stability, typically favoring slightly acidic conditions (pH 3-5) that provide adequate stability while maintaining good peak shape and retention characteristics [23].

Storage solutions and sample preparation protocols must account for pH-dependent stability, with most applications utilizing pH 4-6 buffer systems to maximize stability during analysis. Quality control procedures should include stability monitoring under analytical conditions to detect any degradation that might compromise quantitative accuracy [23].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

381.12964887 g/mol

Monoisotopic Mass

381.12964887 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types